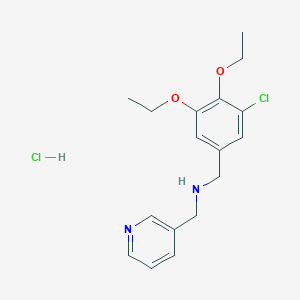

N-(5-chloro-2-pyridinyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to N-(5-chloro-2-pyridinyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide involves multiple steps, including reactions from simple precursors to achieve high-yield and selectivity for desired products. For instance, the synthesis of related benzenesulfonamide derivatives involves the condensation of specific amines with sulfonyl chlorides or other sulfonamide precursors in the presence of suitable bases and solvents to achieve high chemical yields (Gao et al., 2014).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives has been characterized through various spectroscopic methods and structural determinations, including X-ray crystallography. These studies reveal the geometric orientation of atoms within the molecule, intermolecular interactions, and the conformational preferences of the sulfonamide group and its adjoining molecular framework. For example, research on related structures emphasizes the importance of π-π interactions and hydrogen bonding in establishing the three-dimensional molecular architecture (Mohamed-Ezzat et al., 2023).

Chemical Reactions and Properties

The reactivity of N-(5-chloro-2-pyridinyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide involves its participation in various chemical reactions, owing to functional groups such as the sulfonyl and amide moieties. These functionalities contribute to its potential as a ligand in coordination chemistry or as a substrate in organic synthesis, demonstrating selectivity and specificity in reactions (Jacobs et al., 2013).

科学的研究の応用

Cognitive Enhancing Properties

N-(5-chloro-2-pyridinyl)-4-methoxy-3-(1-piperidinylcarbonyl)benzenesulfonamide, also known by its study compound name SB-399885, has been identified as a potent, selective 5-HT6 receptor antagonist with significant cognitive enhancing properties. It has demonstrated high affinity for human recombinant and native 5-HT(6) receptors, showcasing over 200-fold selectivity over other receptors, ion channels, and enzymes tested. This compound significantly reversed scopolamine-induced deficits in a rat novel object recognition paradigm and reversed age-dependent deficits in water maze spatial learning in aged rats. Its cognitive enhancing properties are likely mediated through enhancements of cholinergic function, suggesting potential therapeutic utility for disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photophysicochemical Properties

Research on derivatives of benzenesulfonamide has explored their photophysicochemical properties, particularly in the context of zinc(II) phthalocyanine complexes. Studies have synthesized novel compounds with benzenesulfonamide derivative substituents, revealing their potential in photocatalytic applications due to suitable photosensitizing abilities. This research indicates a promising avenue for the development of new materials with applications in photocatalysis and photodynamic therapy, exploiting the unique properties of these benzenesulfonamide derivatives (Öncül et al., 2021).

Antimicrobial Activity

Another study has demonstrated the antimicrobial potential of N-pyridin-3-yl-benzenesulfonamide derivatives. A simple one-pot synthesis approach yielded a compound with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This finding underscores the potential of benzenesulfonamide derivatives in developing new antimicrobial agents, addressing the growing concern over antibiotic resistance (Ijuomah et al., 2022).

特性

IUPAC Name |

N-(5-chloropyridin-2-yl)-4-methoxy-3-(piperidine-1-carbonyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O4S/c1-26-16-7-6-14(11-15(16)18(23)22-9-3-2-4-10-22)27(24,25)21-17-8-5-13(19)12-20-17/h5-8,11-12H,2-4,9-10H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYVNCRIFAGINAL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=NC=C(C=C2)Cl)C(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(cyclopropylcarbonyl)-N-{1-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-piperidinecarboxamide](/img/structure/B5577316.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]acetamide](/img/structure/B5577326.png)

![2-{3-[4-(4-methyl-4H-1,2,4-triazol-3-yl)-1-piperidinyl]-3-oxopropyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5577330.png)

![3-({4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5577337.png)

![N-[1-(3-methylpyridin-2-yl)propyl]pyrimidin-4-amine](/img/structure/B5577342.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5577354.png)

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)

![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)

![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)

![3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)